molecular formula C13H21NO B13044375 (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine

(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine

Cat. No.: B13044375
M. Wt: 207.31 g/mol
InChI Key: KLAABHRCOSGLFS-ZDUSSCGKSA-N
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Description

(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine is a chiral amine compound with a specific stereochemistry It is characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to a propan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. The synthesis typically starts with the preparation of the propoxyphenyl intermediate, which is then subjected to amination reactions to introduce the amine group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing waste. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, depending on its structure and functional groups. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Methyl-1-(2-propoxyphenyl)propan-1-amine
  • 2-Methyl-1-(2-methoxyphenyl)propan-1-amine
  • 2-Methyl-1-(2-ethoxyphenyl)propan-1-amine

Uniqueness

(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of the propoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1S)-2-methyl-1-(2-propoxyphenyl)propan-1-amine

InChI

InChI=1S/C13H21NO/c1-4-9-15-12-8-6-5-7-11(12)13(14)10(2)3/h5-8,10,13H,4,9,14H2,1-3H3/t13-/m0/s1

InChI Key

KLAABHRCOSGLFS-ZDUSSCGKSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1[C@H](C(C)C)N

Canonical SMILES

CCCOC1=CC=CC=C1C(C(C)C)N

Origin of Product

United States

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